Cromakalim
Overview
Description
Cromakalim is a potassium channel-opening vasodilator, primarily used for its ability to relax vascular smooth muscle and lower blood pressure. The active isomer of this compound is levthis compound. It acts on ATP-sensitive potassium channels, causing membrane hyperpolarization, which makes it more difficult to excite the smooth muscle cells, thereby causing relaxation .
Mechanism of Action
Target of Action
Cromakalim primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in linking cellular metabolism with membrane excitability .
Mode of Action
As a potassium channel-opening vasodilator , this compound acts on ATP-sensitive potassium channels, causing membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be beneficial in treating conditions like hypertension .
Biochemical Pathways
This compound’s interaction with ATP-sensitive potassium channels influences several biochemical pathways. It’s activated by a decline in intracellular ATP and/or an increase in ADP levels . In addition to regulation by changes in the ATP/ADP ratio, KATP channels are also modulated by a number of cell signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. A study on the pharmacokinetic profile of this compound prodrug 1 (CKLP1) in Dutch-belted pigmented rabbits showed that CKLP1 had a terminal half-life of 61.8 ± 55.2 min, T max of 19.8 ± 23.0 min and C max of 1968.5 ± 831.0 ng/ml .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to lower blood pressure by relaxing vascular smooth muscle . Additionally, it has been found to decrease the rates of seizure and death induced by certain compounds in mice .
Biochemical Analysis
Biochemical Properties
Cromakalim interacts with ATP-sensitive potassium channels . By opening these channels, it allows increased potassium efflux, leading to membrane hyperpolarization . This action is believed to be antagonized by glyburide, an ATP-sensitive potassium channel blocker in the pancreas .
Cellular Effects
This compound has been shown to have various effects on cells. It can inhibit spontaneous contractions and those induced by several spasmogens in a wide variety of isolated smooth muscles . It also has the potential to reduce free Ca2+ concentrations within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action on ATP-sensitive potassium channels . By opening these channels, it causes membrane hyperpolarization, making it more difficult to excite the cells and thereby causing relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease the rates of seizure and death induced by certain compounds over time
Dosage Effects in Animal Models
In animal models, this compound has shown ocular hypotensive properties . It has been well-tolerated by experimental animals such as mice and rabbits, with no observable local or systemic side effects .
Preparation Methods
The synthesis of cromakalim involves several steps:
Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen, forming the observed product.
Treatment with aqueous NBS: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.
Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.
Ring opening with ammonia: This step gives a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.
Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.
Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring, resulting in levthis compound.
Chemical Reactions Analysis
Cromakalim undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of this compound.
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cyclization Reactions: As seen in its synthesis, this compound undergoes cyclization to form the pyrrolidine ring.
Common reagents and conditions used in these reactions include sodium hydroxide, ammonia, and 4-chlorobutyryl chloride. The major products formed from these reactions include the bromohydrin, epoxide, and the final pyrrolidine ring structure .
Scientific Research Applications
Cromakalim has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study potassium channel openers and their effects on smooth muscle cells.
Biology: this compound is used to investigate the role of ATP-sensitive potassium channels in various physiological processes.
Medicine: It is primarily used to treat hypertension by relaxing vascular smooth muscle.
Comparison with Similar Compounds
Cromakalim is compared with other potassium channel openers such as pinacidil and minoxidil:
Pinacidil: Like this compound, pinacidil is a potassium channel opener with vasodilatory properties.
Minoxidil: Minoxidil is another potassium channel opener used primarily for its vasodilatory effects.
Nicorandil: Nicorandil is a potassium channel opener with both vasodilatory and anti-ischemic properties.
This compound’s uniqueness lies in its high potency and specificity for ATP-sensitive potassium channels, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
94470-67-4 |
---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
94535-50-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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